molecular formula C9H7ClN2OS B3012022 N-(6-chloro-1,3-benzothiazol-2-yl)acetamide CAS No. 16628-24-3

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3012022
CAS No.: 16628-24-3
M. Wt: 226.68
InChI Key: BCQXILHHRAEBLY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzothiazole derivatives, a class to which this compound belongs, have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of the adenosine a2a receptor, and therapeutic agents for disorders associated with nuclear hormone receptors .

Mode of Action

It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action of phospholipase A2, which originates from cell membrane phospholipids .

Biochemical Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .

Pharmacokinetics

It is reported that some synthesized compounds have shown favorable pharmacokinetic profiles .

Result of Action

Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide. For instance, it is recommended to prevent further spillage or leakage of the compound if it is safe to do so, and to avoid letting the chemical enter drains . Discharge into the environment must be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
  • 2-chloro-N-(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
  • N-(benzofuran-3-yl)acetamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to other benzothiazole derivatives .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with a chlorine substituent at the 6-position and an acetamide group. The presence of the benzothiazole moiety is crucial as it contributes to the compound's pharmacological properties.

Property Details
Molecular Formula C9H8ClN3OS
Molecular Weight 233.7 g/mol
Solubility Soluble in organic solvents
Melting Point Approximately 160°C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, by targeting specific enzymes involved in bacterial cell wall synthesis. The compound interacts with DprE1, a crucial enzyme for mycobacterial survival, leading to cell death.

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, possess anticancer activity. In vitro studies have demonstrated that this compound can induce cytotoxic effects on several cancer cell lines such as A549 (lung), A2780 (ovarian), and 518A2 (melanoma). The anticancer mechanism is believed to involve the modulation of apoptotic pathways and inhibition of tumor growth .

In Vitro Studies

A study focused on synthesizing Pd(II) and Pt(II) complexes with this compound reported significant cytotoxicity against various cancer cell lines. The complexes demonstrated enhanced activity compared to the free ligand, suggesting that metal coordination may improve therapeutic efficacy .

Antimicrobial Screening

In a screening of several benzothiazole derivatives, this compound exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption characteristics when administered in appropriate formulations. However, further studies are required to assess its toxicity and long-term effects in biological systems.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQXILHHRAEBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16628-24-3
Record name N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
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